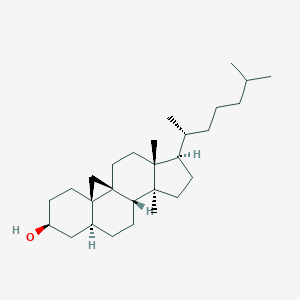

Pollinastanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pollinastanol belongs to the class of organic compounds known as 3-hydroxysteroids. These are steroids carrying a hydroxyl group at the 3-position of the steroid backbone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in dandelion. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Biosynthesis and Cholesterol Conversion

Pollinastanol has been studied for its role in the biosynthesis of cholesterol. Research by Devys, Alcaide, and Barbier (1969) found that this compound is incorporated into cholesterol by tobacco leaves, highlighting its potential involvement in sterol metabolism and biosynthesis pathways in plants (Devys, Alcaide, & Barbier, 1969).

Liquid Crystalline Properties

Atallah and Nicholas (1973) explored the liquid crystalline properties of this compound, noting its ability to exhibit cholesteric and smectic mesophases when esterified with certain fatty acids. This unique property is attributed to its distinctive structure, which may have implications for materials science and the understanding of naturally occurring liquid crystals (Atallah & Nicholas, 1973).

Stereoselective Synthesis

The stereoselective synthesis of this compound's A, B, C-ring system was demonstrated by Kametani et al. (1986), which could have significance in synthetic chemistry and the production of complex sterol-like molecules (Kametani, Toya, Tsubuki, Kawai, & Honda, 1986).

Structural Determination

Ducruix and Pascard-Billy (1976) determined the crystal structure of this compound acetate, providing valuable insights into the molecular structure of this sterol, which is essential for understanding its biochemical and physical properties (Ducruix & Pascard-Billy, 1976).

Intestinal Absorption Studies

Zhang Guanqun (2011) studied the in-vivo intestinal absorption of this compound in rats, comparing it with other sterols. This research is crucial for understanding the metabolic fate and potential health impacts of dietary sterols, including this compound (Zhang Guanqun, 2011).

Chemotaxonomic Value in Trigonella

Brenac and Sauvaire (1996) explored the chemotaxonomic value of sterols, including this compound, in the genus Trigonella. Their research helps in the classification and understanding of plant species based on chemical composition (Brenac & Sauvaire, 1996).

Properties

CAS No. |

1912-66-9 |

|---|---|

Molecular Formula |

C28H48O |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |

InChI Key |

HXQRIQXPGMPSRW-WVVGHYSUSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |

melting_point |

111-112°C |

physical_description |

Solid |

Origin of Product |

United States |

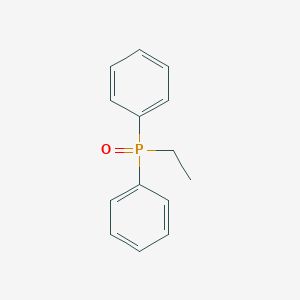

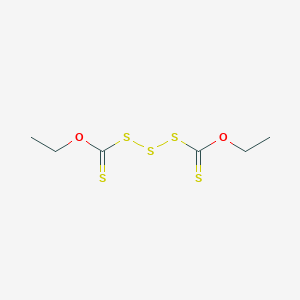

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

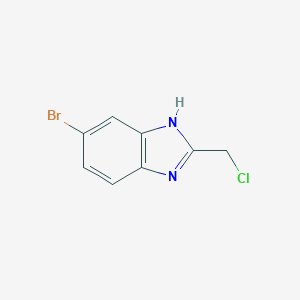

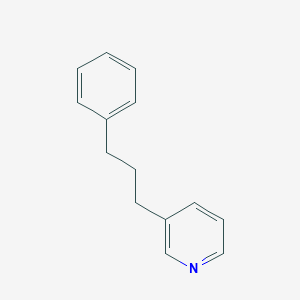

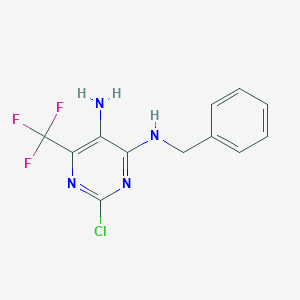

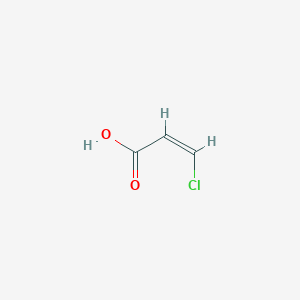

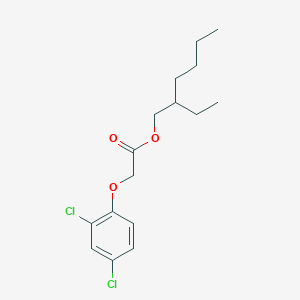

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)